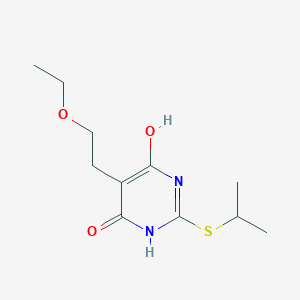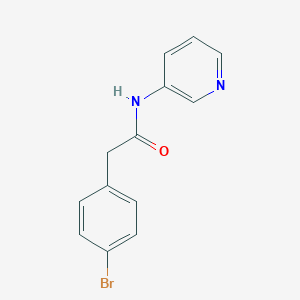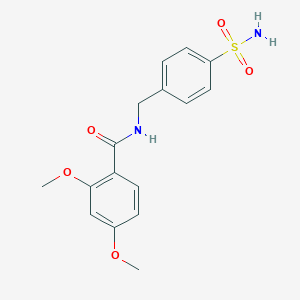
5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as CBFT, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. CBFT has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
In addition, 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to interact with various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant properties.
In addition, 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low toxicity. 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have a low toxicity profile in various in vitro and in vivo studies. Another advantage of using 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is its ability to modulate multiple signaling pathways, which may make it a promising therapeutic agent for various diseases.
However, one of the limitations of using 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water. 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is highly insoluble in water, which may make it difficult to administer in certain experimental settings. Another limitation of using 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is its limited stability under certain conditions, which may affect its biological activity.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One potential future direction is the development of novel 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved pharmacokinetic and pharmacodynamic properties. Another future direction is the investigation of 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one's potential use in combination with other therapeutic agents for the treatment of various diseases.
Furthermore, the elucidation of 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one's mechanism of action and its interaction with various enzymes and signaling pathways may provide insights into its therapeutic potential. Finally, the development of novel drug delivery systems for 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one may overcome its limited solubility and stability issues, which may enhance its therapeutic efficacy.
Conclusion
In conclusion, 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-fluorobenzaldehyde and 4-chlorobenzylamine with 2-thioxo-4-thiazolidinone in the presence of a catalyst. 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments, and there are several future directions for the study of 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one.
Synthesemethoden
The synthesis of 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-fluorobenzaldehyde and 4-chlorobenzylamine with 2-thioxo-4-thiazolidinone in the presence of a catalyst. The reaction yields 5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one as a yellow crystalline solid with a melting point of 210-212°C. The purity of the compound can be determined using various analytical techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Eigenschaften
Produktname |
5-(4-Chlorobenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C16H9ClFNOS2 |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9ClFNOS2/c17-11-3-1-10(2-4-11)9-14-15(20)19(16(21)22-14)13-7-5-12(18)6-8-13/h1-9H/b14-9+ |
InChI-Schlüssel |
YLPRCWUZSROOFV-NTEUORMPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)Cl |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)

![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)
![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![4-Oxo-4-[2-(1-pyrrolidinylcarbonyl)anilino]butanoic acid](/img/structure/B276777.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B276781.png)
![[3-[6-Amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] benzoate](/img/structure/B276782.png)

![(2Z)-2-[(2Z)-2-indol-3-ylideneethylidene]-3-(4-methoxyphenyl)-1H-quinazolin-4-one](/img/structure/B276788.png)